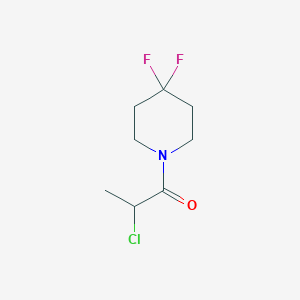
3-(4-(二氟甲基)哌啶-1-基)-3-氧代丙腈
描述
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile, commonly referred to as DFMP, is an organic compound with a chemical structure consisting of a difluoromethyl group attached to a piperidine moiety. It is a white crystalline solid with a melting point of 65-67 °C and a boiling point of 174-176 °C. DFMP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in the field of organic synthesis.
作用机制
DFMP acts as a nucleophile in organic synthesis reactions. It is capable of reacting with a wide range of electrophiles, including alkyl halides, aldehydes, and ketones. The reaction of DFMP with an electrophile yields a new carbon-carbon bond, which is the basis of many organic synthesis reactions.
Biochemical and Physiological Effects
DFMP has not been studied for its biochemical and physiological effects. As it is an intermediate in the synthesis of pharmaceuticals, it is not intended for human consumption, and thus it is not necessary to study its effects on the human body.
实验室实验的优点和局限性
The main advantage of using DFMP in organic synthesis reactions is its low cost and ease of availability. It is also relatively easy to handle in the laboratory, and it is stable under normal laboratory conditions. However, it is important to note that DFMP is a highly toxic compound and should be handled with care.
未来方向
DFMP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and thus its use in the synthesis of novel compounds and polymers will likely continue to be explored. Additionally, its use in the synthesis of novel heterocyclic compounds could be further explored, as these compounds may have potential applications in the development of new drugs. Furthermore, the use of DFMP in the synthesis of other organic compounds, such as dyes and pigments, could also be explored. Finally, the use of DFMP in the synthesis of biodegradable polymers could be further investigated, as these polymers could have potential applications in the field of green chemistry.
科学研究应用
药物设计与合成
哌啶衍生物,包括那些含有二氟甲基的,在药物设计中至关重要,因为它们存在于许多药物中。 它们通常用作药物合成的构建块,利用它们的药理特性来增强活性及功效 .
生物活性增强
将哌啶部分结合到化合物中可以显著增强它们的生物活性。 对于像“3-(4-(二氟甲基)哌啶-1-基)-3-氧代丙腈”这样的衍生物来说尤其如此,它们可用于开发具有改善药代动力学特征的潜在药物 .
有机发光二极管 (OLED)
哌啶衍生物用于构建高发射金属络合物,它们是有机发光二极管 (OLED) 中的重要组成部分。 二氟甲基基团可以影响这些化合物的电子性质,这可能导致更高效的发光材料 .
染料敏化太阳能电池
哌啶衍生物,例如“3-(4-(二氟甲基)哌啶-1-基)-3-氧代丙腈”,的结构特征使其成为制造强光吸收金属络合物的合适配体。 这些络合物用于染料敏化太阳能电池以增强光捕获能力 .
抗凝药物
哌啶衍生物因其抗凝作用而受到研究。 “3-(4-(二氟甲基)哌啶-1-基)-3-氧代丙腈”的特定结构可能有助于开发具有更少副作用和改善患者预后的新型抗凝药物 .
有机化学中的环化反应
所讨论的化合物可以参与各种环化反应,这些反应是有机化学中合成复杂分子的基础。 这些反应可以导致形成具有潜在药物化学应用的新哌啶衍生物 .
生化分析
Biochemical Properties
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The compound’s interactions with specific enzymes may result in the activation or inhibition of metabolic pathways, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are critical for its activity . This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can significantly impact its function and effectiveness.
Subcellular Localization
The subcellular localization of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is essential for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



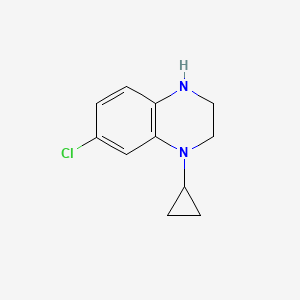
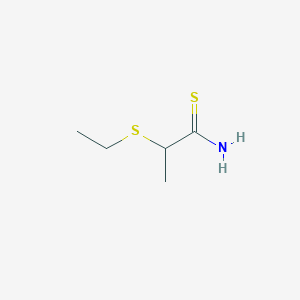
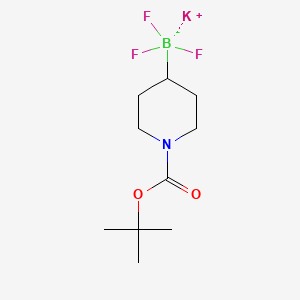
![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
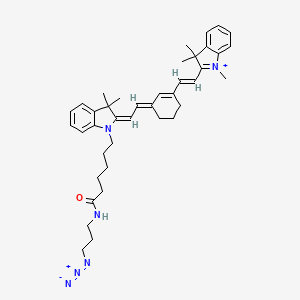


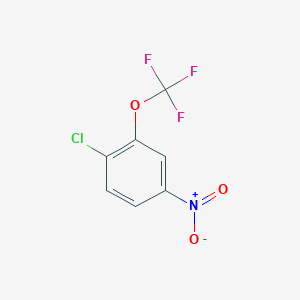
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
